Dimethyl L-isothiocyanatosuccinate
Description
Properties
IUPAC Name |
dimethyl (2S)-2-isothiocyanatobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHDEBYHAZNXDQ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153442 | |
| Record name | Dimethyl isothiocyanatosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121928-38-9 | |
| Record name | Dimethyl isothiocyanatosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl L-isothiocyanatosuccinate can be synthesized through the reaction of dimethyl succinate with thiophosgene in the presence of a base . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the isothiocyanato group. The reaction can be represented as follows:
Dimethyl succinate+Thiophosgene→Dimethyl L-isothiocyanatosuccinate+By-products
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in a controlled environment to minimize the formation of unwanted by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl L-isothiocyanatosuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanato group to an amine group.
Substitution: The isothiocyanato group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like primary amines or alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas or thiocarbamates, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
DMITC is noted for its potential anticancer properties. Research has shown that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth. A study demonstrated that derivatives of isothiocyanates exhibited significant antiproliferative activity against various cancer cell lines, including cervical cancer (HeLa) and breast cancer (MDA-MB-231) cells. The selectivity index for certain derivatives indicated their potential as therapeutic agents with reduced toxicity to normal cells .
Mechanisms of Action
The mechanisms through which DMITC exerts its anticancer effects include:
- Induction of oxidative stress in cancer cells.
- Activation of apoptotic pathways.
- Modulation of cellular signaling pathways involved in cell cycle regulation .
Biochemical Research Applications
Enzyme Inhibition Studies
DMITC has been utilized in studies examining its effects on various enzymes, particularly those involved in detoxification processes. For example, it was found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can lead to increased bioavailability of co-administered drugs, thereby enhancing their therapeutic effects.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of DMITC, particularly in models of neuroinflammation. The compound has been shown to reduce the levels of pro-inflammatory cytokines and protect neural stem cells from oxidative damage . This suggests potential applications in treating neurodegenerative diseases.
Agricultural Applications
Pest Control
Isothiocyanates, including DMITC, are recognized for their pesticidal properties. They have been studied as natural alternatives to synthetic pesticides due to their ability to disrupt the life cycle of pests and pathogens affecting crops. Research indicates that DMITC can effectively control nematodes and fungal pathogens in various agricultural settings .
Soil Health Improvement
Incorporating DMITC into soil management practices has shown promise in enhancing soil health by promoting beneficial microbial activity while suppressing harmful pathogens. This dual action contributes to better crop yields and sustainable agricultural practices .
Table 1: Anticancer Activity of DMITC Derivatives
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| DMITC Derivative A | HeLa | 1.84 | >43 |
| DMITC Derivative B | MDA-MB-231 | 5.00 | >10 |
| DMITC Derivative C | A549 | 7.50 | >8 |
Note: Values indicate the concentration required to inhibit cell proliferation by 50%.
Case Study: Neuroprotective Effects of DMITC
A study conducted on neural stem cells (NSCs) highlighted the protective role of DMITC against oxidative stress induced by inflammatory cytokines. The results showed a significant reduction in cell death and an increase in NSC proliferation when treated with DMITC compared to control groups .
Mechanism of Action
The mechanism of action of dimethyl L-isothiocyanatosuccinate involves the interaction of the isothiocyanato group with nucleophilic sites on target molecules . This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets include enzymes and proteins, where the compound can act as an inhibitor by modifying the active site or other critical regions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Dimethyl L-2-isothiocyanatobutanedioate
- CAS No.: 121928-38-9
- Molecular Formula: C₇H₉NO₄S
- Molecular Weight : 203.22 g/mol
- Boiling Point : 112°C at 1 mm Hg
- Density : 1.23 g/cm³
- Structure : Features an isothiocyanate (-N=C=S) group and two ester moieties on a succinate backbone, with stereospecificity in the L-configuration .
Applications : Primarily used in organic synthesis and pharmaceutical intermediates due to its reactive isothiocyanate group, which facilitates conjugation with amines or thiols.
Safety Profile : Classified as a harmful irritant, requiring precautions in handling to avoid inhalation, skin contact, or ingestion .
Comparison with Other Isothiocyanate Esters
Table 1: Key Properties of Isothiocyanate-Containing Compounds
Key Findings :
- Reactivity : this compound’s ester groups reduce volatility compared to methyl isothiocyanate (BP 119°C vs. 112°C at 1 mm), making it less hazardous during handling .
- Toxicity : Methyl isothiocyanate exhibits acute toxicity (AEGL-1: 0.13 ppm for 10 min), whereas this compound is primarily an irritant, reflecting reduced bioavailability due to its larger structure .
Comparison with Isocyanate Analogs
Table 2: Isocyanate vs. Isothiocyanate Compounds
Key Findings :
- Group Reactivity : Isocyanates (-N=C=O) are more electrophilic than isothiocyanates (-N=C=S), leading to higher reactivity with nucleophiles (e.g., water, amines). This makes methyl isocyanate a severe inhalation hazard (IDLH 3 ppm) compared to the less volatile this compound .
- Applications : Diisocyanates like hexamethylene diisocyanate are used in polymer production (e.g., polyurethanes), whereas this compound serves niche roles in organic synthesis .
Structural Analogs: Functional Group Replacements
Table 3: Succinate Derivatives Comparison
Key Findings :
- Reactivity : The isothiocyanate group in this compound enables covalent bonding with biomolecules, unlike the inert oxo group in Dimethyl 2-oxosuccinate .
- Applications : Sodium sulfosuccinate’s sulfonate group imparts surfactant properties, contrasting with the synthetic utility of isothiocyanates .
Biological Activity
Dimethyl L-isothiocyanatosuccinate (DMITC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article explores the biological activity of DMITC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Isothiocyanates
Isothiocyanates (ITCs), including DMITC, are sulfur-containing compounds derived from glucosinolates found in cruciferous vegetables. They are known for their antioxidant , anti-inflammatory , and anticancer properties. The biological activity of ITCs is largely attributed to their ability to modulate various cellular pathways, including those involved in detoxification and oxidative stress response.
- Antioxidant Activity : DMITC exhibits significant antioxidant properties by inducing the expression of phase II detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help neutralize reactive oxygen species (ROS) .
- Anti-inflammatory Effects : DMITC has been shown to suppress pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models. This suppression is mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .
- Anticancer Properties : Research indicates that DMITC can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. This effect is associated with the activation of caspase pathways and modulation of cell cycle regulators .
Study 1: Anti-cancer Activity
A recent study investigated the effects of DMITC on human breast cancer cells (MCF-7). The results demonstrated that treatment with DMITC led to a significant reduction in cell viability and induced apoptosis through caspase activation. The study highlighted a dose-dependent relationship, with higher concentrations resulting in greater cytotoxic effects .
Study 2: Anti-inflammatory Mechanisms
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, DMITC treatment resulted in decreased levels of inflammatory markers such as IL-6 and TNF-α. The mechanism was linked to the inhibition of NF-κB activation, suggesting that DMITC could be a potential therapeutic agent for inflammatory diseases .
Data Table: Biological Activities of DMITC
| Biological Activity | Cell Type/Model | Concentration | Effect |
|---|---|---|---|
| Antioxidant | Endothelial cells | 10 µM | Reduced ROS levels |
| Anti-inflammatory | Macrophages | 5-20 µM | Decreased TNF-α, IL-6 |
| Anticancer | MCF-7 cells | 25-100 µM | Induced apoptosis via caspase activation |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Dimethyl L-isothiocyanatosuccinate?
- Answer : Synthesis typically involves derivatization of succinate precursors with isothiocyanate groups. For characterization, use nuclear magnetic resonance (NMR) to confirm the structure (e.g., H and C NMR for backbone analysis) and high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (LC/MS) can validate molecular weight and detect impurities. Stability testing under varying pH and temperature conditions is critical for ensuring compound integrity during storage .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Answer : Follow OSHA HCS guidelines: use fume hoods to minimize inhalation risks, wear nitrile gloves and safety goggles to prevent skin/eye contact, and store the compound away from moisture and oxidizing agents. In case of exposure, rinse affected areas with water for 15+ minutes and consult a physician immediately. Refer to safety data sheets (SDS) for acute toxicity thresholds and disposal protocols .
Q. How can researchers distinguish this compound from structurally similar isothiocyanates (e.g., methyl isothiocyanate)?
- Answer : Utilize spectroscopic differentiation:
- IR spectroscopy : Identify the C=S stretch (~1200–1400 cm) and ester carbonyl groups (~1700 cm).
- Chromatography : Optimize reverse-phase HPLC with UV detection (e.g., 254 nm) to separate isomers based on retention times.
Cross-validate with computational modeling (e.g., DFT calculations) to predict electronic properties unique to the succinate backbone .
Advanced Research Questions
Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?
- Answer : Conduct kinetic studies in buffered solutions (pH 4–9) at 37°C. Monitor degradation via:
- Time-course HPLC : Quantify intact compound and breakdown products (e.g., free isothiocyanate, succinic acid derivatives).
- Mass spectrometry : Identify transient intermediates (e.g., thiourea adducts).
Include control experiments with protease inhibitors to rule out enzymatic interference in biological matrices .
Q. How can researchers resolve contradictions in toxicity data for isothiocyanate derivatives like this compound?
- Answer : Address variability by:
- Standardizing assays : Use in vitro models (e.g., human hepatocyte cultures) with consistent exposure durations and metabolite profiling.
- Cross-referencing regulatory thresholds : Compare data against ATSDR and EFSA guidelines for analogous compounds (e.g., methyl isocyanate).
- Meta-analysis : Aggregate datasets from peer-reviewed studies to identify dose-response trends or confounding variables (e.g., solvent effects) .
Q. What advanced analytical techniques are suitable for detecting trace-level this compound in complex matrices (e.g., biological fluids)?
- Answer : Employ:
- Tandem mass spectrometry (LC-MS/MS) : Use multiple reaction monitoring (MRM) for high sensitivity (detection limits <1 ng/mL).
- Derivatization strategies : Enhance signal intensity by reacting with fluorogenic tags (e.g., FITC) or thiol-specific probes.
Validate recovery rates via spike-and-recovery experiments in relevant matrices (e.g., plasma, urine) .
Q. What mechanistic studies are critical for understanding the biological activity of this compound?
- Answer : Focus on:
- Protein interaction profiling : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to identify binding partners (e.g., glutathione transferases).
- Cellular pathway analysis : Apply RNA-seq or phosphoproteomics to map downstream effects (e.g., Nrf2 activation, apoptosis markers).
Compare results with structurally related isothiocyanates to isolate functional groups driving activity .
Methodological Best Practices
Q. How should researchers document the use of this compound in publications to ensure reproducibility?
- Answer : Adhere to ICMJE standards:
- Detailed synthesis protocols : Include reagent grades, reaction temperatures, and purification steps.
- Analytical validation : Report instrument parameters (e.g., HPLC column type, mobile phase gradients).
- Batch-specific data : Disclose CAS No. (121928-38-9), purity (≥99%), and storage conditions (e.g., -20°C under argon) .
Q. What strategies mitigate challenges in quantifying this compound degradation products?
- Answer : Implement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
